molecular formula C7H6BrFN2O2 B1376259 (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine CAS No. 1356483-97-0

(5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine

Cat. No. B1376259
M. Wt: 249.04 g/mol
InChI Key: GCLDXNSWRGKGMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine” belongs to the class of organic compounds known as nitrobenzenes. Nitrobenzenes are compounds containing a nitro group (-NO2) which is directly linked to a benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring substituted with bromo, fluoro, nitro, and methylamine groups. The exact structure would depend on the positions of these substituents on the benzene ring .


Chemical Reactions Analysis

As a nitroaromatic compound, “(5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine” could potentially undergo a variety of chemical reactions. These might include reduction of the nitro group, nucleophilic aromatic substitution reactions, and reactions at the amine group .

Scientific Research Applications

Synthesis and Biological Activity

Derivatives of (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine have been synthesized and studied for various biological activities. For instance, heterocycles derived from 4-/5-/6-/7-nitro/5-fluoro/chloro/bromoindole-2-carbohydrazides, a structurally related compound, were synthesized and evaluated for antimicrobial, anti-inflammatory, and antiproliferative activities. The compounds exhibited moderate to good antiproliferative activity, underscoring their potential in drug development and pharmaceutical research (Narayana et al., 2009).

Safety And Hazards

Nitroaromatic compounds can be hazardous. They are often toxic and can be explosive. Safe handling procedures should be followed when working with these compounds .

Future Directions

The study of nitroaromatic compounds is an active area of research, with potential applications in areas like drug discovery, materials science, and chemical synthesis. Future research on “(5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine” could explore these possibilities .

properties

IUPAC Name

5-bromo-4-fluoro-N-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFN2O2/c1-10-6-2-4(8)5(9)3-7(6)11(12)13/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLDXNSWRGKGMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1[N+](=O)[O-])F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine
Reactant of Route 2
Reactant of Route 2
(5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine
Reactant of Route 3
Reactant of Route 3
(5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine
Reactant of Route 4
Reactant of Route 4
(5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine
Reactant of Route 5
Reactant of Route 5
(5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine
Reactant of Route 6
Reactant of Route 6
(5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.